Technical Guide: Ethyl 2-methyl-2-phenylpropanoate
Technical Guide: Ethyl 2-methyl-2-phenylpropanoate
CAS Number: 2901-13-5
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-methyl-2-phenylpropanoate, a key intermediate in organic synthesis, particularly within the pharmaceutical industry. This document details its chemical and physical properties, provides spectral data for identification and characterization, and outlines experimental protocols for its synthesis, purification, and analysis. Furthermore, this guide explores its significant role as a precursor in the synthesis of active pharmaceutical ingredients (APIs), including the antihistamine Bilastine. The information is presented to support researchers and professionals in drug development and related fields.
Chemical Identity and Physical Properties
Ethyl 2-methyl-2-phenylpropanoate, also known as ethyl α,α-dimethylphenylacetate, is a carboxylic acid ester. Its core structure consists of a phenyl group and a gem-dimethyl group attached to the alpha carbon of an ethyl propanoate backbone.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 2901-13-5[1] |
| IUPAC Name | ethyl 2-methyl-2-phenylpropanoate[1] |
| Molecular Formula | C₁₂H₁₆O₂[1] |
| Molecular Weight | 192.26 g/mol |
| Canonical SMILES | CCOC(=O)C(C)(C)c1ccccc1[1] |
| InChI Key | OFYSAFPKXXTYLU-UHFFFAOYSA-N[2] |
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Physical Form | Colorless to light yellow liquid | - |
| Boiling Point | 230.2 °C at 760 mmHg | Predicted |
| Density | 1.01 g/cm³ | Predicted |
| Refractive Index (n_D^20) | 1.491 | Predicted |
| Purity | Typically >97% | Commercially available |
| Storage | Room Temperature | - |
Spectral Data for Characterization
Spectroscopic analysis is essential for the verification of the identity and purity of Ethyl 2-methyl-2-phenylpropanoate. The following tables summarize the expected spectral data.
Table 3: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~4.10 | q | 2H | Methylene protons (-OCH₂CH₃) |
| ~1.55 | s | 6H | Gem-dimethyl protons (-C(CH₃)₂) |
| ~1.20 | t | 3H | Methyl protons (-OCH₂CH₃) |
Table 4: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~176 | Carbonyl carbon (C=O) |
| ~145 | Quaternary aromatic carbon (ipso-C) |
| ~128 | Aromatic methine carbons (ortho/meta-CH) |
| ~126 | Aromatic methine carbon (para-CH) |
| ~61 | Methylene carbon (-OCH₂) |
| ~47 | Quaternary carbon (-C(CH₃)₂) |
| ~26 | Gem-dimethyl carbons (-C(CH₃)₂) |
| ~14 | Methyl carbon (-OCH₂CH₃) |
Table 5: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060-3030 | m | Aromatic C-H stretch |
| ~2980-2930 | s | Aliphatic C-H stretch |
| ~1730 | s | C=O (ester) stretch |
| ~1495, 1445 | m | Aromatic C=C stretch |
| ~1240, 1150 | s | C-O (ester) stretch |
| ~760, 700 | s | Aromatic C-H bend (monosubstituted) |
Table 6: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 192 | Moderate | [M]⁺ (Molecular ion) |
| 147 | Moderate | [M - OCH₂CH₃]⁺ |
| 119 | Strong | [M - COOCH₂CH₃]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of Ethyl 2-methyl-2-phenylpropanoate.
Synthesis: Fischer Esterification
A common and straightforward method for the synthesis of Ethyl 2-methyl-2-phenylpropanoate is the Fischer esterification of 2-methyl-2-phenylpropanoic acid with ethanol in the presence of an acid catalyst.
Reaction:
2-methyl-2-phenylpropanoic acid + Ethanol ⇌ Ethyl 2-methyl-2-phenylpropanoate + Water
Materials:
-
2-methyl-2-phenylpropanoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-2-phenylpropanoic acid and an excess of anhydrous ethanol (typically 3-5 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, most of the excess ethanol is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in diethyl ether and transferred to a separatory funnel.
-
The organic layer is washed sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude ester.
Purification: Fractional Distillation
The crude Ethyl 2-methyl-2-phenylpropanoate can be purified by fractional distillation under reduced pressure.
Apparatus:
-
Distillation flask
-
Fractionating column
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Condenser
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Receiving flask
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Vacuum source and gauge
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Heating mantle
Procedure:
-
The crude ester is placed in the distillation flask with a few boiling chips.
-
The fractional distillation apparatus is assembled, and a vacuum is applied.
-
The ester is heated gently. The fraction distilling at the appropriate boiling point and pressure is collected as the pure product. The purity of the collected fractions should be assessed by Gas Chromatography (GC).[3]
Analysis: Gas Chromatography (GC)
The purity of Ethyl 2-methyl-2-phenylpropanoate can be determined by Gas Chromatography.
Typical GC Conditions:
-
Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 270 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
These conditions should be optimized for the specific instrument and column in use.
Role in Drug Development
Ethyl 2-methyl-2-phenylpropanoate is a crucial intermediate in the synthesis of several pharmaceuticals. Its primary role is to introduce the α,α-dimethylphenylacetyl moiety into a larger molecule.
Intermediate in the Synthesis of Bilastine
A prominent application of Ethyl 2-methyl-2-phenylpropanoate is in the multi-step synthesis of Bilastine, a second-generation antihistamine. In this synthesis, the ester is typically a precursor to a more complex intermediate that is later coupled with other fragments to form the final drug substance.[4][5][6][7]
The following diagram illustrates a generalized synthetic workflow where Ethyl 2-methyl-2-phenylpropanoate or its methyl analog is used as a starting material for a key intermediate in the synthesis of Bilastine.
Safety Information
Ethyl 2-methyl-2-phenylpropanoate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 2-methyl-2-phenylpropanoate is a valuable and versatile intermediate in organic synthesis with significant applications in the pharmaceutical industry. This guide has provided a detailed overview of its properties, spectral data, and relevant experimental protocols to assist researchers and drug development professionals in its effective utilization. A thorough understanding of its chemistry and handling is crucial for its successful application in the synthesis of complex, biologically active molecules.
References
- 1. Benzeneacetic acid, alpha,alpha-dimethyl-, ethyl ester | C12H16O2 | CID 232036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-methyl-2-phenylpropanoate | 2901-13-5 [sigmaaldrich.com]
- 3. csub.edu [csub.edu]
- 4. museonaturalistico.it [museonaturalistico.it]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. CN107857702A - A kind of preparation method of bilastine intermediate - Google Patents [patents.google.com]
- 7. CN112110893A - Preparation method of bilastine - Google Patents [patents.google.com]
